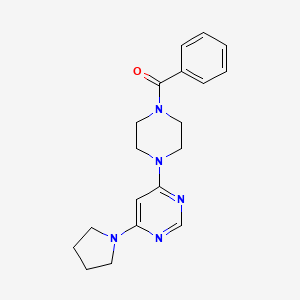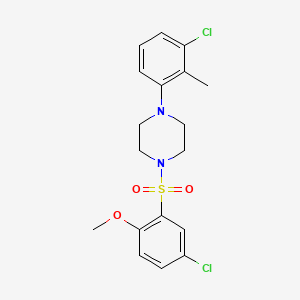
1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine, also known as TCS 359, is a compound that has been of interest to researchers due to its potential applications in the field of medicine. The compound belongs to the class of piperazine derivatives and has been found to have various biological activities.
作用機序
The exact mechanism of action of 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine 359 is not fully understood. However, it has been suggested that the compound may exert its biological activities by interacting with various receptors in the body. For example, 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine 359 has been found to bind to the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine 359 has been found to have various biochemical and physiological effects. For example, the compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. It has also been found to reduce the levels of oxidative stress markers in the body. Additionally, 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine 359 has been found to increase the levels of neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
実験室実験の利点と制限
One of the advantages of using 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine 359 in lab experiments is its high potency and selectivity for certain receptors. This makes it a useful tool for studying the function of these receptors in various biological processes. However, one of the limitations of using 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine 359 is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine 359. One area of interest is the potential use of the compound as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Another area of research is the development of new derivatives of 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine 359 with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine 359 and its potential interactions with other drugs and compounds.
合成法
The synthesis of 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine 359 involves the reaction of 3-chloro-2-methyl aniline with 4-(chlorosulfonyl)benzoic acid in the presence of triethylamine to obtain the corresponding sulfonamide. This intermediate is then reacted with piperazine to obtain 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine 359.
科学的研究の応用
1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine 359 has been extensively studied for its potential applications in the field of medicine. It has been found to possess various biological activities, including antitumor, anti-inflammatory, and analgesic activities. The compound has also been studied for its potential use as an antidepressant and anxiolytic agent.
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-4-(3-chloro-2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O3S/c1-13-15(20)4-3-5-16(13)21-8-10-22(11-9-21)26(23,24)18-12-14(19)6-7-17(18)25-2/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTGTYWPSSXKEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-acetyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2877108.png)
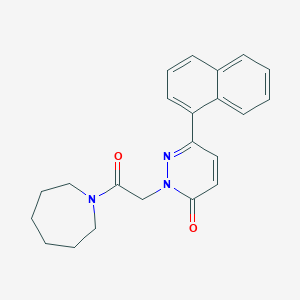
![Methyl 2-((1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)carbamoyl)hydrazinecarboxylate](/img/structure/B2877115.png)
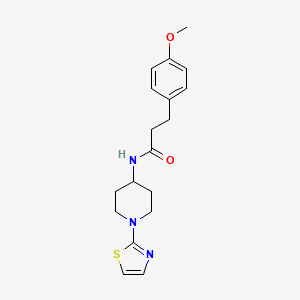
![1-(4-Methylphenyl)-2-[[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/no-structure.png)
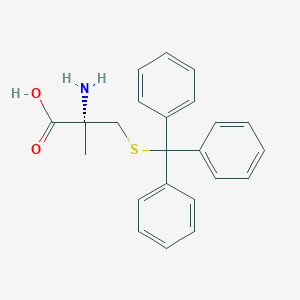
![2,3-Dichloro-N-[phenyl(2H-tetrazol-5-yl)methyl]pyridine-4-carboxamide](/img/structure/B2877121.png)
![N-(3-(difluoromethoxy)phenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2877122.png)
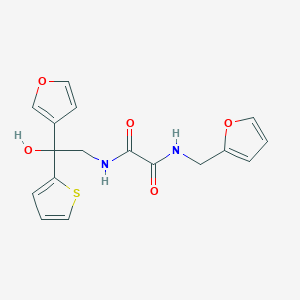
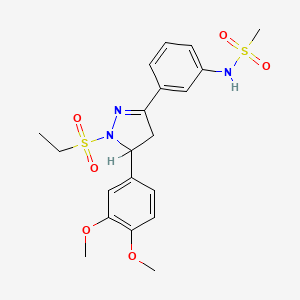
![3-[Ethyl(phenylsulfonyl)amino]thiophene-2-carboxylic acid](/img/structure/B2877126.png)

![N-(5-(N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2877130.png)
